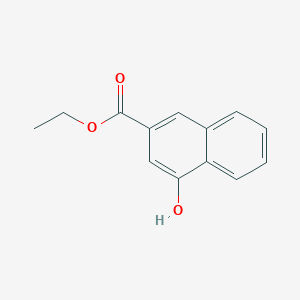

4-Hidroxi-2-naftoato de etilo

Descripción general

Descripción

Ethyl 4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.23 g/mol . The IUPAC name for this compound is ethyl 4-hydroxynaphthalene-2-carboxylate .

Synthesis Analysis

While specific synthesis methods for Ethyl 4-hydroxy-2-naphthoate were not found, a related compound, 2-methoxy-1,4-naphthoquinone (MNQ), is synthesized in Impatiens balsamina L. through the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways .

Molecular Structure Analysis

The InChI string for Ethyl 4-hydroxy-2-naphthoate is InChI=1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O .

Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-2-naphthoate has a molecular weight of 216.23 g/mol . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 216.078644241 g/mol . The topological polar surface area is 46.5 Ų .

Aplicaciones Científicas De Investigación

Investigación química

El 4-hidroxi-2-naftoato de etilo, al igual que otros derivados de naftoato, se utiliza en la investigación química . Estos compuestos se utilizan a menudo como bloques de construcción en la síntesis de moléculas más complejas .

Fotoquímica

Se llevó a cabo un estudio sobre el espectro infrarrojo y la fotoquímica inducida por UV del 1-hidroxi-2-naftoato de fenilo, un compuesto similar . Esto sugiere que el this compound también podría utilizarse en estudios fotoquímicos .

Propiedades biológicas y medicinales

Los derivados de hidroxinaptoato, incluido el this compound, presentan importantes propiedades biológicas y medicinales . Por ejemplo, el 1-hidroxi-2-naftoato de metilo y el 1,6-dihidroxi-2-naftoato de etilo presentan actividad antiinflamatoria , mientras que el ácido 1-hidroxi-2-naftóico en sí mismo tiene una acción antibacteriana reconocida .

Biodegradación ambiental

Un estudio sobre Nocardioides sp. KP7, una bacteria que degrada el fenantreno, mostró que produce una enzima llamada hidroxi-2-naftoato dioxigenasa . Esta enzima escinde el anillo aromático monohidroxilado de los derivados de hidroxi-2-naftoato . Esto sugiere que el this compound podría utilizarse potencialmente en estudios relacionados con la biodegradación ambiental .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 4-hydroxy-2-naphthoate is a complex compound with potential biological activity. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action .

Mode of Action

It’s known that the compound belongs to the class of naphthoquinones . Naphthoquinones are known to interact with their targets through various mechanisms, including redox cycling, generation of reactive oxygen species, and interaction with nucleophilic amino acids in proteins .

Biochemical Pathways

For instance, 1-Hydroxy-2-naphthoate, a related compound, is a substrate for the enzyme 1-Hydroxy-2-naphthoate dioxygenase, which cleaves the singly hydroxylated aromatic ring . This suggests that Ethyl 4-hydroxy-2-naphthoate might also be involved in similar biochemical pathways.

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, efficacy, and safety profile .

Result of Action

Naphthoquinones and their derivatives have been reported to exhibit various biological activities, including anticancer, antiviral, and antimicrobial effects . Therefore, it’s plausible that Ethyl 4-hydroxy-2-naphthoate might have similar effects.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

It is known that naphthoic acids, including Ethyl 4-hydroxy-2-naphthoate, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

One study has shown that a similar compound, methyl-1-hydroxy-2-naphthoate, has anti-inflammatory effects in murine macrophages

Molecular Mechanism

It is known that naphthoic acids can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . The specific molecular interactions of Ethyl 4-hydroxy-2-naphthoate have not been fully elucidated.

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that naphthoic acids can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Propiedades

IUPAC Name |

ethyl 4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCMRBCASLXWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517571 | |

| Record name | Ethyl 4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91307-39-0 | |

| Record name | Ethyl 4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

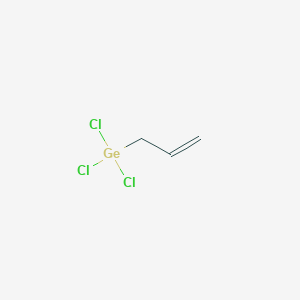

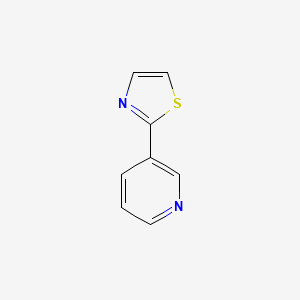

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

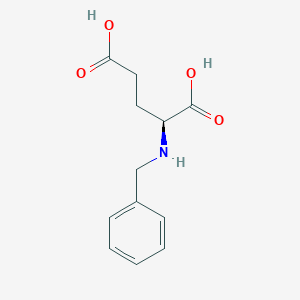

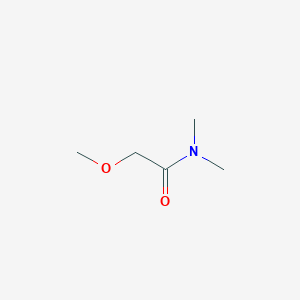

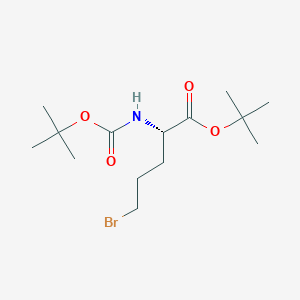

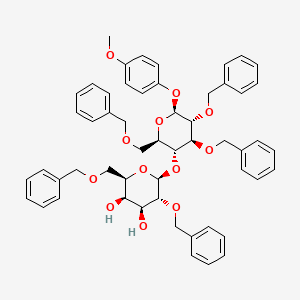

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)